1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(2-cyano-3-(trifluoromethyl)phenoxy)phenyl ester

Overview

Description

This compound, also known as BAY 59-3074, is a novel, selective cannabinoid CB1/CB2 receptor ligand . It has the molecular formula C18H13F6NO4S and a molecular weight of 453.36 .

Molecular Structure Analysis

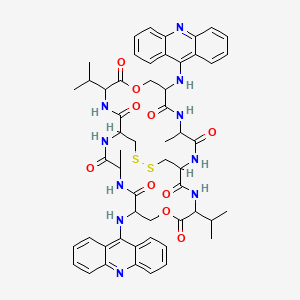

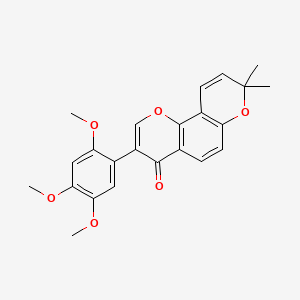

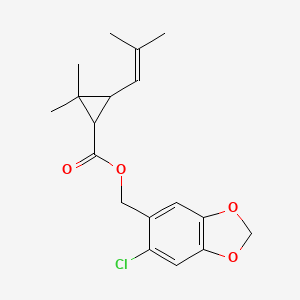

The molecular structure of this compound can be represented by the SMILES string:C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=C2C#N)C(F)(F)F . This indicates the presence of a butanesulfonic acid group, a trifluoromethyl group, and a phenoxyphenyl group in the molecule. Physical And Chemical Properties Analysis

The compound is a crystalline solid . Its boiling point is predicted to be 490.6±45.0 °C . The density is predicted to be 1.49±0.1 g/cm3 .Scientific Research Applications

Cannabinoid Receptor Partial Agonist

BAY 59-3074 is a drug developed by Bayer AG, which is a cannabinoid receptor partial agonist . It has modest affinity for both CB1 and CB2 receptors, with Ki values of 48.3nM at CB1 and 45.5nM at CB2 .

Analgesic Effects

BAY 59-3074 has analgesic effects . It has been shown to have efficacy in rat models of neuropathic and inflammatory pain .

Antihyperalgesic and Antiallodynic Effects

BAY 59-3074 has shown antihyperalgesic and antiallodynic effects against thermal or mechanical stimuli in rat models of chronic neuropathic and inflammatory pain .

Peripheral Selectivity

Efforts have been made to synthesize analogs of BAY 59-3074 that would favor peripheral selectivity , while maintaining partial agonism of CB1 . This is because selective modulation of peripheral cannabinoid receptors (CBRs) has potential therapeutic applications in medical conditions, including obesity, diabetes, liver diseases, gastrointestinal (GI) disorders, and pain .

Obesity and Diabetes Treatment

Selective modulation of peripheral CBRs, which BAY 59-3074 can achieve, has potential therapeutic applications in medical conditions, including obesity and diabetes .

Liver Diseases and GI Disorders Treatment

The same selective modulation of peripheral CBRs also has potential therapeutic applications in treating liver diseases and gastrointestinal (GI) disorders .

Pain Management

BAY 59-3074 has shown potential in pain management . Its antihyperalgesic and antiallodynic effects have been demonstrated in rat models of chronic neuropathic and inflammatory pain .

Drug Discrimination Procedure

In rats, generalization of BAY 59-3074 to the cue induced by the cannabinoid CB1 receptor agonist in a drug discrimination procedure was observed .

Mechanism of Action

Target of Action

BAY 59-3074, developed by Bayer AG, is a selective cannabinoid receptor partial agonist . It primarily targets the CB1 and CB2 receptors , which are part of the endocannabinoid system involved in various physiological processes including pain sensation, mood, and memory . The compound has a modest affinity for both receptors, with Ki values of 48.3nM at CB1 and 45.5nM at CB2 .

Mode of Action

This interaction with the receptors results in changes in the perception of pain and other physiological processes .

Biochemical Pathways

It is known that the compound’s interaction with the cb1 and cb2 receptors influences the endocannabinoid system, which plays a crucial role in the regulation of pain, mood, and memory .

Pharmacokinetics

It is known that the compound is orally active in animals .

Result of Action

BAY 59-3074 has been shown to have analgesic effects . It improves antihyperalgesic and antiallodynic effects against thermal or mechanical stimuli in rat models of chronic neuropathic and inflammatory pain .

properties

IUPAC Name |

[3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6NO4S/c19-17(20,21)8-3-9-30(26,27)29-13-5-1-4-12(10-13)28-16-7-2-6-15(14(16)11-25)18(22,23)24/h1-2,4-7,10H,3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUSZIVDPJPVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=C2C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027444 | |

| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(2-cyano-3-(trifluoromethyl)phenoxy)phenyl ester | |

CAS RN |

406205-74-1 | |

| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406205-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-59-3074 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0406205741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-59-3074 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FO5Z101GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of BAY 59-3074?

A1: BAY 59-3074 acts as a partial agonist at both cannabinoid CB1 and CB2 receptors. [, , ] This means it binds to these receptors and partially activates them, leading to downstream effects. While the exact mechanisms underlying its analgesic properties are still being investigated, it's known that CB1 receptor activation, particularly in the central and peripheral nervous systems, plays a role in modulating pain perception. []

Q2: How potent is BAY 59-3074 compared to other cannabinoid receptor ligands?

A2: BAY 59-3074 exhibits nanomolar affinity for both CB1 and CB2 receptors. In vitro studies have shown Ki values of 55.4 nM, 48.3 nM, and 45.5 nM at rat CB1, human CB1, and human CB2 receptors, respectively. [] This indicates a strong binding affinity to both receptor subtypes.

Q3: What are the key structural features of BAY 59-3074 that are important for its activity?

A3: BAY 59-3074 contains a biaryl ether core structure, which is crucial for its interaction with cannabinoid receptors. [] Structure-activity relationship (SAR) studies have revealed that modifications to this core, such as introducing conformational constraints, can significantly influence its binding affinity and selectivity for CB1 and CB2 receptors. [, ]

Q4: What is the significance of BAY 59-3074 being a partial agonist compared to a full agonist?

A4: Partial agonism at cannabinoid receptors is thought to offer a potential therapeutic advantage in pain management by inducing fewer undesirable side effects typically associated with full agonists. [] For instance, BAY 59-3074 demonstrates potent analgesic and anti-allodynic effects while displaying a lower propensity for inducing hypothermia and other cannabinoid-related side effects compared to full agonists. [, ]

Q5: How does the efficacy of BAY 59-3074 compare to other analgesics in preclinical models of pain?

A5: BAY 59-3074 has demonstrated efficacy in multiple rat models of chronic pain, including neuropathic pain models (chronic constriction injury, spared nerve injury, tibial nerve injury, and spinal nerve ligation) and inflammatory pain models (carrageenan and complete Freund's adjuvant). [] It effectively reduced both thermal hyperalgesia and mechanical allodynia in these models, highlighting its potential as a therapeutic option for different pain conditions. []

Q6: Has the metabolic fate of BAY 59-3074 been investigated?

A6: Yes, studies have explored the metabolism of BAY 59-3074 using human liver microsomes and cytochrome P450 enzymes. [] These systems are valuable tools for predicting in vivo drug metabolism and identifying potential metabolites. Such studies are crucial for understanding the compound's pharmacokinetic profile and potential drug-drug interactions. []

Q7: What is the current status of BAY 59-3074 in terms of clinical development for pain management?

A7: While BAY 59-3074 has shown promise in preclinical models, it's essential to recognize that the information provided reflects scientific research and does not indicate its current status in clinical trials or its availability as a prescribed medication. Further research, including clinical trials, is needed to determine its safety and efficacy in humans.

Q8: Are there any efforts to develop peripherally selective analogs of BAY 59-3074?

A8: Yes, research has focused on developing analogs of BAY 59-3074 with enhanced peripheral selectivity to minimize potential central nervous system side effects associated with CB1 receptor activation in the brain. [] These efforts aim to create novel pain therapeutics that retain the analgesic benefits while exhibiting a safer side effect profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)